molecular formula C6H11NO4 B1595407 3-Methylglutamic acid CAS No. 2445-97-8

3-Methylglutamic acid

Cat. No.: B1595407
CAS No.: 2445-97-8
M. Wt: 161.16 g/mol
InChI Key: FHJNAFIJPFGZRI-UHFFFAOYSA-N
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Description

3-Methylglutamic acid is an organic compound that belongs to the class of l-alpha-amino acids. It is structurally characterized by the presence of a methyl group attached to the third carbon of the glutamic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylglutamic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methyl-5,6-dihydro-2H-pyran, followed by oxidative degradation to yield this compound . The reaction conditions typically include the use of a palladium on carbon catalyst and hydrogen gas at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the use of starting materials such as 3-methylcyclohexanols or 4-methylcyclohexene. These materials undergo catalytic hydrogenation and subsequent oxidation to produce the desired compound . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methylglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with nitric acid can yield 3-methylglutaric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylglutamic acid is unique due to its specific structural configuration and its role in inhibiting certain metabolic pathways. Unlike glutamic acid, which is widely present in proteins, this compound has specialized applications in research and industry .

Properties

IUPAC Name

2-amino-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947320
Record name 3-Methylglutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-97-8, 6070-75-3, 63088-04-0
Record name Glutamic acid, 3-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978
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Record name NSC295435
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Record name 3-Methylglutamic acid
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Record name 63088-04-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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